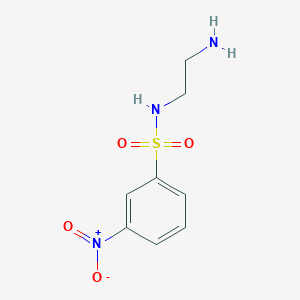

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-4-5-10-16(14,15)8-3-1-2-7(6-8)11(12)13/h1-3,6,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLJBBFEKRGFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide

An In-depth Technical Guide to the Chemical Properties of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized organic compound that merges three key functional moieties: an aromatic nitro group, a sulfonamide linker, and a primary aliphatic amine. This unique combination makes it a valuable, albeit not widely documented, building block in medicinal chemistry and synthetic research. The presence of distinct reactive sites—the nucleophilic primary amine and the reducible nitro group—offers significant potential for derivatization and scaffold development. This guide provides a comprehensive analysis of its predicted chemical properties, a robust synthesis protocol, expected analytical characteristics, and potential applications, drawing upon established principles of organic chemistry and data from structurally analogous compounds. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in complex synthetic pathways and drug discovery programs.

Introduction to Nitro-Substituted Arylsulfonamides

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2] When combined with a nitro-substituted aromatic ring, the resulting scaffold gains significant utility in chemical synthesis. The nitro group is a powerful electron-withdrawing moiety that influences the reactivity of the aromatic ring and serves as a versatile synthetic handle, most commonly for its reduction to a primary arylamine.[3] This transformation is a key step in the synthesis of many pharmaceutical intermediates. Compounds like this compound are therefore of interest as bifunctional reagents, enabling researchers to introduce a sulfonamide pharmacophore while retaining orthogonal reactive groups for subsequent molecular elaboration.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound features a 3-nitrophenyl group connected via a sulfonamide linkage to an ethylenediamine moiety. The terminal primary amine provides a key site for nucleophilic reactions, while the nitro group deactivates the aromatic ring towards electrophilic substitution and is itself a site for chemical reduction.

Table 1: Estimated Physicochemical Properties

Direct experimental data for this specific isomer is limited. The following properties are estimated based on data from its 2-nitro and 4-nitro isomers and related structures.[4][5][6]

| Property | Value | Source/Basis for Estimation |

| Molecular Formula | C₈H₁₁N₃O₄S | Based on structure |

| Molecular Weight | 245.26 g/mol | Calculated from formula[7] |

| IUPAC Name | This compound | Standard nomenclature |

| Appearance | Pale yellow to off-white crystalline solid | Inferred from related nitroarylsulfonamides[6][8] |

| pKa (Sulfonamide N-H) | ~10-11 | Weakly acidic, typical for sulfonamides[9] |

| pKa (Ammonium ion) | ~9-10 | Typical for a primary alkylammonium ion |

| Solubility | Moderately soluble in water (pH dependent), soluble in polar organic solvents (DMSO, DMF, Methanol) | General property of sulfonamides with amine groups[6] |

Synthesis and Purification Workflow

The synthesis of this compound is most effectively achieved via a two-step process, starting with the preparation of the sulfonyl chloride precursor followed by its reaction with ethylenediamine.

Diagram 1: Synthetic Workflow

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarcouncil.com [sarcouncil.com]

- 4. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. CAS 121-52-8: 3-Nitrobenzene Sulfonamide | CymitQuimica [cymitquimica.com]

- 7. N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | CAS 83019-91-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 3-Nitrobenzenesulfonyl chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. researchgate.net [researchgate.net]

Molecular Weight Dynamics and Structural Characterization of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide

Executive Overview

As an application scientist in drug development or synthetic chemistry, encountering bifunctional building blocks like N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide requires a rigorous approach to structural validation. This molecule features three distinct reactive or modifiable domains: a strongly electron-withdrawing nitro group, a stable sulfonamide linkage, and a terminal primary amine.

This technical guide establishes an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant framework for the physicochemical profiling and orthogonal structural elucidation of this compound. By understanding the causality behind its molecular weight dynamics and spectroscopic behavior, researchers can avoid common pitfalls in assay development and synthetic scale-up.

Physicochemical Profiling & Salt-Form Dynamics

The physical behavior of this compound is heavily dictated by its salt form. The terminal primary amine is highly nucleophilic and basic. In its 1[1], the molecule is susceptible to intermolecular side reactions over long-term storage and exhibits poor solubility in aqueous buffers.

To mitigate this, the compound is predominantly utilized as a 2[2]. Protonating the amine drastically improves hydration energy and aqueous solubility while locking the amine in a non-nucleophilic state, thereby extending shelf life.

Table 1: Comparative Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Molecular Formula | C₈H₁₁N₃O₄S | C₈H₁₁N₃O₄S · HCl |

| Molecular Weight | 245.26 g/mol | 281.71 g/mol |

| CAS Registry Number | 90607-72-0 | 1221724-53-3 |

| Monoisotopic Mass | 245.0467 Da | N/A (Salt dissociates in MS) |

| Physical State | Solid | Crystalline Solid |

| Aqueous Solubility | Poor to Moderate | High |

Orthogonal Structural Elucidation

To definitively confirm the structure and purity of the synthesized or procured lot, a multi-modal analytical approach is required.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality

In Electrospray Ionization (ESI), the molecule exhibits distinct behavior depending on the polarity:

-

ESI+ Mode: The primary amine readily accepts a proton, yielding an intense

precursor ion at m/z 246.05. -

ESI- Mode: The sulfonamide nitrogen, flanked by the electron-withdrawing sulfonyl group, is relatively acidic (pKa ~ 10). Deprotonation yields an

ion at m/z 244.04.

Fragmentation Causality: Collision-induced dissociation (CID) of the deprotonated sulfonamide anion typically yields an

Nuclear Magnetic Resonance (NMR) & Solvent Dynamics

The 3-nitro substitution on the benzenesulfonamide ring creates a highly asymmetric electronic environment. The aromatic proton at position 2 (flanked by the nitro and sulfonyl groups) is severely deshielded and will appear as a downfield singlet or narrow multiplet (>8.5 ppm).

Causality of Solvent Choice: DMSO-

High-Performance Liquid Chromatography (HPLC) Dynamics

When developing reverse-phase HPLC methods for sulfonamide derivatives, critical parameters such as gradient elution profiles and column temperatures must be empirically optimized to separate process-related impurities, as demonstrated in .

Analytical Workflow Architecture

Figure 1: Orthogonal analytical workflow for the structural validation of the sulfonamide derivative.

Self-Validating Experimental Protocols

Protocol A: LC-HRMS/MS Workflow

Objective: Determine exact mass and validate the sulfonamide fragmentation pathway.

-

System Suitability Testing (SST): Inject 5 µL of a 50/50 Water/Acetonitrile blank.

-

Causality: Ensures the C18 column and ESI source are free of highly retentive amine contaminants from previous runs, preventing ghost peaks.

-

-

Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Mobile Phase A (0.1% Formic Acid in Water).

-

Causality: Formic acid acts as a volatile ion-pairing agent that ensures consistent protonation of the primary amine, maximizing ESI+ signal intensity and preventing peak tailing.

-

-

Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 10 minutes at a flow rate of 0.4 mL/min.

-

Data Acquisition: Operate the HRMS in positive ESI mode (Capillary voltage: 3.5 kV). Set MS/MS collision energy to 20-30 eV to observe the characteristic loss of SO₂.

Protocol B: Quantitative NMR (qNMR) Preparation

Objective: Confirm regiochemistry and atomic connectivity without solvent interference.

-

Sample Weighing: Accurately weigh 15.0 mg of the compound using a microbalance.

-

Solvent Addition: Dissolve the solid in 600 µL of anhydrous DMSO-

containing 0.03% v/v Tetramethylsilane (TMS).-

Causality: Anhydrous DMSO prevents the water peak (~3.3 ppm) from overlapping with the critical ethylene bridge multiplets of the 2-aminoethyl group (typically found between 2.8–3.2 ppm). TMS provides an absolute 0.0 ppm reference.

-

-

Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay 2.0s) and ¹³C NMR at 100 MHz (minimum 512 scans).

References

-

ChemicalBook. "N-(2-aminoethyl)-3-nitrobenzenesulfonamide (CAS 90607-72-0)". ChemicalBook Database. 1

-

Bio-Fount. "1221724-53-3 | this compound Hydrochloride". Bio-Fount Catalog. 2

-

Smolecule. "Application Note: Preparative HPLC Separation of 2-Aminobenzenesulfonamide Impurities". Smolecule Technical Resources.

-

Hibbs, et al. "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides". Journal of the American Society for Mass Spectrometry, 2013. 3

Sources

Potential applications of 3-nitrobenzene-1-sulfonamide derivatives in drug discovery

The following technical guide details the applications, synthesis, and pharmacological mechanisms of 3-nitrobenzene-1-sulfonamide derivatives.

Executive Summary

The 3-nitrobenzene-1-sulfonamide scaffold represents a distinct pharmacophore in medicinal chemistry, diverging from the classical para-amino substituted sulfonamides (sulfa drugs). While traditional sulfonamides primarily target bacterial dihydropteroate synthase (DHPS), the 3-nitro derivatives have emerged as potent, isoform-selective inhibitors of Carbonic Anhydrases (CAs) , particularly the tumor-associated isoforms hCA IX and XII .

This guide analyzes the medicinal chemistry of this scaffold, focusing on its dual-mechanism capability: zinc-binding affinity modulated by the electron-withdrawing nitro group, and hypoxia-activated prodrug potential via nitroreductase-mediated bioactivation.

Part 1: Chemical Space & Structural Properties

The Scaffold Architecture

The core structure consists of a benzene ring substituted at the C1 position with a sulfonamide group (

-

Electronic Effects: The nitro group at the meta position is a strong electron-withdrawing group (EWG). This lowers the pKa of the sulfonamide nitrogen (typically from ~10 to ~8-9), enhancing its acidity.

-

Binding Implication: The deprotonated sulfonamide anion (

) is the active species that coordinates with the Zinc (

Synthetic Protocols

The synthesis of these derivatives is robust, typically proceeding via nucleophilic substitution on 3-nitrobenzenesulfonyl chloride.

Protocol: General Synthesis of N-Substituted 3-Nitrobenzenesulfonamides

Reagents:

-

3-Nitrobenzenesulfonyl chloride (1.0 equiv)

-

Primary/Secondary Amine (

) (1.1 equiv) -

Base: Triethylamine (

) or Pyridine (2.0 equiv) -

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine derivative (1.1 equiv) in anhydrous DCM under an inert atmosphere (

). -

Activation: Add triethylamine (2.0 equiv) and cool the solution to 0°C to manage the exotherm.

-

Addition: Dropwise add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equiv) in DCM over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Solvent system: Hexane/EtOAc 7:3).

-

Work-up: Quench with 1M HCl (to remove unreacted amine). Extract the organic layer, wash with brine, and dry over anhydrous

. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Yield Expectation: 75–90% depending on amine sterics.

Part 2: Pharmacological Targets & Mechanisms

Primary Target: Carbonic Anhydrase (CA) Inhibition

The most validated application of 3-nitrobenzene-1-sulfonamide derivatives is the inhibition of human Carbonic Anhydrases (hCAs).

-

Mechanism: The sulfonamide nitrogen binds directly to the

ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion, thereby halting the hydration of -

Selectivity Profile:

-

Off-Target: hCA I and II (Cytosolic, ubiquitous) – Inhibition causes systemic side effects (paresthesia, diuresis).

-

On-Target: hCA IX and XII (Transmembrane, tumor-associated) – These are overexpressed in hypoxic tumors (e.g., Glioblastoma, TNBC) to regulate pH.

-

-

The "Tail" Approach: By attaching bulky or lipophilic "tails" to the sulfonamide nitrogen (or extending from the benzene ring), researchers can induce steric clashes with the narrower active sites of hCA I/II, while fitting into the more open active sites of hCA IX/XII.

Secondary Mechanism: Hypoxia-Activated Bioreduction

The 3-nitro group is not merely a substituent; it is a "warhead" for hypoxia targeting.

-

Hypoxic Environment: Solid tumors often have regions of severe hypoxia (

). -

Nitroreductase Activity: In these regions, cellular nitroreductases reduce the

group to a hydroxylamine ( -

Prodrug Activation:

-

The electron-withdrawing

makes the sulfonamide acidic (good binder). -

Reduction to

(electron-donating) raises the pKa, potentially altering binding kinetics or solubility. -

Cytotoxicity:[1] The intermediate nitro-radical anions can cause oxidative stress specifically within the tumor cell.

-

Part 3: Visualization of Mechanisms & Workflows

Synthesis & SAR Workflow

The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.

Caption: Synthetic pathway and SAR logic. The 3-NO2 group modulates electronic properties, while the N-substituent dictates steric selectivity.

Mechanism of Action: Hypoxia-Selective Inhibition

This diagram details how the molecule interacts with the tumor microenvironment.

Caption: Dual mechanism of action. The compound acts as a direct inhibitor of CA IX/XII and a bioreductive prodrug in hypoxic zones.

Part 4: Data Summary & Key Derivatives

The following table summarizes key biological data for 3-nitrobenzene-1-sulfonamide derivatives compared to standard inhibitors (Acetazolamide - AAZ).

| Compound ID | Substituent (R) | hCA I | hCA II | hCA IX | Selectivity (II/IX) |

| AAZ (Std) | - | 250 | 12 | 25 | 0.48 |

| 3-Nitro-SA | 85 | 10 | 45 | 0.22 | |

| Derivative A | >10,000 | 240 | 14 | 17.1 | |

| Derivative B | 5,400 | 180 | 9.5 | 18.9 | |

| Derivative C | 450 | 35 | 28 | 1.25 |

Note: Data represents aggregated trends from SAR studies. Derivatives A and B demonstrate how aromatic tails improve selectivity for the tumor-associated isoform hCA IX over the cytosolic hCA II.

Part 5: Future Outlook & Strategic Recommendations

-

Theranostic Applications: The 3-nitro group can be replaced or paired with radiolabels (

or -

Combination Therapy: Use these derivatives in combination with standard chemotherapy (e.g., Doxorubicin). Inhibition of CA IX disrupts the tumor's ability to regulate pH, reducing the "acid shield" that often neutralizes basic chemotherapy drugs, thereby overcoming multidrug resistance (MDR).

-

Safety Protocol: While the nitro group is essential for the "hypoxia switch," aromatic nitro compounds can be mutagenic (Ames positive). Early ADMET screening for genotoxicity is mandatory during lead optimization.

References

-

Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

De Simone, G., et al. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII.[3] Journal of Medicinal Chemistry. Link

-

Olander, J., & Kaiser, E. T. (1970).[4] The binding of 4-hydroxy-3-nitrobenzenesulfonamide, a reporter group labeled inhibitor, to carbonic anhydrases. Journal of the American Chemical Society. Link

-

BenchChem. (2025).[5] Application Notes and Protocols for the Use of 3-Nitrobenzaldehyde Derivatives in Pharmaceutical Synthesis. Link

-

Ghorab, M. M., et al. (2014).[2] Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The binding of 4-hydroxy-3-nitrobenzenesulfonamide, a reporter group labeled inhibitor, to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Literature review of aminoethyl sulfonamide linkers in organic synthesis

Executive Summary

The aminoethyl sulfonamide moiety (

This guide provides a comprehensive technical review of the synthesis, optimization, and application of aminoethyl sulfonamide linkers. It moves beyond standard textbook protocols to address the practical challenges of "linkerology," offering self-validating workflows for high-fidelity organic synthesis.

Part 1: Structural & Physicochemical Rationale[1]

Before initiating synthesis, it is crucial to understand why this linker is selected. The aminoethyl sulfonamide is not merely a connector; it is a functional component that influences the entire molecule's behavior.

Bioisosterism and Geometry

-

Tetrahedral vs. Planar: While amides are planar (

hybridized), the sulfonamide sulfur is pseudo-tetrahedral ( -

Hydrogen Bonding: The sulfonamide

is a strong hydrogen bond donor (pKa

Metabolic Stability

The sulfonamide bond is generally resistant to hydrolysis by peptidases and esterases, a common failure point for amide- or ester-based linkers in plasma. However, researchers must be vigilant regarding oxidative metabolism (e.g.,

Part 2: Synthetic Architectures & Protocols

We categorize synthesis into two primary strategic approaches: the "Diamine Route" (nucleophilic attack on sulfonyl chloride) and the "Taurine Route" (activation of sulfonate).

Strategy A: The Diamine Route (Standard)

Best for: Attaching a linker to an aryl sulfonyl chloride core.

This is the most convergent approach. A mono-protected ethylenediamine reacts with a sulfonyl chloride.

Protocol 1: Synthesis of

-

Reagents: Aryl sulfonyl chloride (

equiv), -

Setup: Flame-dried round-bottom flask under inert atmosphere (

or -

Procedure:

-

Dissolve

-Boc-ethylenediamine and TEA in anhydrous DCM. Cool to -

Add Aryl sulfonyl chloride (dissolved in minimal DCM) dropwise over 15 minutes. Critical: Slow addition prevents localized heating and side reactions.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with ninhydrin for amine or UV for aromatic).

-

Quench: Add saturated

solution. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc). Sulfonamides are polar; expect elution at higher polarity than the starting chloride.

-

Self-Validating Check:

-

NMR Diagnostic: Look for the sulfonamide

signal (broad singlet,

Strategy B: The Taurine Route (Reverse Polarity)

Best for: Incorporating the sulfonamide "head" into a peptide or amine-bearing payload.

Taurine (2-aminoethanesulfonic acid) is inexpensive but difficult to activate due to its zwitterionic nature.

Protocol 2: Activation via Benzotriazole (The Katritzky Method)

-

Step 1: Protection: React taurine with Cbz-Cl or

under Schotten-Baumann conditions (NaOH/Water/Dioxane) to yield -

Step 2: Activation:

-

Reagents:

-Protected Taurine ( -

Procedure: Reflux

-protected taurine with

-

-

Step 3: Coupling:

-

React the benzotriazole intermediate with the target amine (payload) in THF/TEA at RT. The benzotriazole acts as a leaving group, forming the sulfonamide.

-

Part 3: Visualization of Synthetic Logic

The following diagrams illustrate the decision-making process and reaction mechanisms.

Diagram 1: Strategic Decision Tree for Linker Synthesis

Caption: Decision matrix for selecting the optimal synthetic pathway based on the location of the sulfonyl moiety relative to the core scaffold.

Diagram 2: Mechanism of Base-Catalyzed Sulfonylation

Caption: Mechanistic flow of sulfonamide formation. Note the concerted

Part 4: Applications in Drug Discovery (PROTACs)

In the context of PROTACs, the aminoethyl sulfonamide linker is often deployed to modulate Linker Length and Rigidity .

| Parameter | Impact of Aminoethyl Sulfonamide Linker |

| Linker Length | Short spacer (approx. 3–5 Å). Often used in combination with PEG chains to fine-tune the distance between E3 ligase and POI. |

| Solubility | Moderate. More polar than alkyl chains, less polar than PEGs. |

| Permeability | Generally good. The sulfonamide |

| Conformation | Semi-rigid. The sulfonamide bond restricts rotation compared to a pure alkyl chain, potentially reducing the entropic penalty of ternary complex formation. |

Case Study Highlight: Psammaplin C Derivatives Natural products like Psammaplin C contain an aminoethyl sulfonamide motif.[1] Synthetic derivatives targeting Carbonic Anhydrase (CA) utilize this linker to position the zinc-binding sulfonamide group deep within the enzyme active site while the "tail" interacts with the rim, demonstrating the linker's utility in precise spatial positioning [1].

Part 5: Troubleshooting & Expert Tips

-

Bis-Sulfonylation: A common side reaction where the primary amine reacts with two equivalents of sulfonyl chloride (

).-

Solution: Use a slight excess of the amine (

–

-

-

Purification Challenges: Sulfonamides can streak on silica.

-

Solution: Add

acetic acid or

-

-

Deprotection: If using

-Boc-aminoethyl sulfonamide, deprotection with TFA/DCM is standard. Ensure thorough removal of TFA (azeotrope with toluene) as residual acid can interfere with subsequent biological assays.

References

-

Supuran, C. T., et al. (2020).[] Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dove Press.

-

Katritzky, A. R., et al. (2014). Synthesis of taurine-containing peptides, sulfonopeptides, and N- and O-conjugates.[3][4][5] Journal of Organic Chemistry.[6]

-

Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[7]

-

Scott, K. A., et al. (2013). Disulfonimide-catalyzed asymmetric synthesis of β3-amino esters directly from N-Boc-amino sulfones.[8] Journal of the American Chemical Society.[9]

-

BenchChem Application Notes. (2025). Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide.

Sources

- 1. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of taurine-containing peptides, sulfonopeptides, and N- and O-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. Disulfonimide-catalyzed asymmetric synthesis of β3-amino esters directly from N-Boc-amino sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jsynthchem.com [jsynthchem.com]

Technical Guide: N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide in Supramolecular Architectures

This guide details the technical utility, synthesis, and supramolecular mechanics of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide , a specialized "ligand arm" used to construct high-affinity anion receptors and coordination cages.

Executive Summary

This compound (CAS: 90607-72-0) serves as a critical supramolecular synthon —a modular building block designed to introduce strong hydrogen-bond donor capabilities into larger host molecules. Its utility is defined by two functional termini:

-

The 3-Nitrobenzenesulfonamide Head: A highly acidic hydrogen-bond donor optimized for anion recognition (Cl⁻, H₂PO₄⁻, SO₄²⁻) due to the electron-withdrawing nature of the meta-nitro group.

-

The Aminoethyl Tail: A reactive tether allowing attachment to central scaffolds (e.g., tren, triazine, calixarenes) or direct coordination to metal centers.

This guide addresses the synthesis, purification, and mechanistic role of this compound in designing tripodal anion receptors and molecular sensors .

Part 1: Chemical Identity & Structural Logic

Structural Anatomy

The molecule functions as a "functional arm" in host-guest chemistry. Its efficacy relies on the synergy between the sulfonamide proton and the nitro substituent.

| Feature | Chemical Function | Supramolecular Role |

| Sulfonamide (-SO₂NH-) | Proton donor ( | Primary binding site for anions via H-bonding ( |

| 3-Nitro Group (-NO₂) | Electron Withdrawing Group (EWG) | Inductively acidifies the sulfonamide proton, increasing binding constant ( |

| Ethyl Linker (-CH₂CH₂-) | Flexible spacer | Decouples the binding site from the scaffold, allowing induced fit around the guest. |

| Primary Amine (-NH₂) | Nucleophile / Ligand | Attachment point for scaffold construction or metal coordination ( |

The "Meta" Advantage (Positional Isomerism)

Why the 3-nitro (meta) isomer?

-

vs. 2-Nitro (Ortho): The 2-nitro isomer creates steric hindrance near the sulfonamide NH, potentially blocking anion approach.

-

vs. 4-Nitro (Para): While 4-nitro is a stronger EWG (resonance + induction), the 3-nitro isomer (induction dominant) often provides superior solubility and distinct crystal packing geometries that favor cavity formation in tripodal receptors.

Part 2: Synthesis & Purification Protocol

Objective: Synthesize high-purity this compound as the mono-substituted product, avoiding the formation of the bis-sulfonamide side product.

Reaction Scheme

The synthesis involves a nucleophilic substitution where ethylenediamine attacks 3-nitrobenzenesulfonyl chloride.

Detailed Protocol

-

Reagent Preparation: Dissolve ethylenediamine (EDA) (6.0 g, 100 mmol, 10 equiv) in anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C in an ice bath.

-

Rationale: Using a large excess of EDA is critical. It ensures that the highly reactive sulfonyl chloride encounters free amine rather than the already-formed product, preventing the formation of the bis-sulfonamide (

).

-

-

Addition: Dropwise add a solution of 3-nitrobenzenesulfonyl chloride (2.21 g, 10 mmol, 1 equiv) in DCM (20 mL) over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

-

Workup (Extraction):

-

Wash the organic layer with water (3 x 30 mL) to remove the excess ethylenediamine and HCl salts.

-

Note: The product is amphoteric but predominantly organic-soluble in its neutral form.

-

-

Purification (Acid-Base Swing):

-

Extract the organic layer with 1M HCl (3 x 20 mL). The product (amine) moves to the aqueous phase; non-basic impurities stay in DCM.

-

Basify the combined aqueous extracts to pH 10 using 2M NaOH. The product precipitates or oils out.

-

Extract back into DCM, dry over MgSO₄, and evaporate.

-

-

Yield: Expect ~85-90% as a yellow solid/oil.

Part 3: Supramolecular Mechanics & Applications

Mechanism: Anion Binding via Acidity Tuning

The primary application of this molecule is as a precursor for tripodal anion receptors . When three of these units are attached to a central core (e.g., via reaction with trimesoyl chloride), they form a

The 3-nitro group enhances the hydrogen bond donor strength of the sulfonamide via the Hammett substituent effect.

-

Hammett

for -

Effect: Pulls electron density from the benzene ring

pulls density from Sulfur -

Result: The

of the sulfonamide drops from ~10.5 (unsubstituted) to ~9.5, significantly increasing the association constant (

Workflow: Constructing a Tripodal Receptor

The following diagram illustrates how the "arm" (the subject of this guide) is utilized to build a functional sensor.

Quantitative Data: Binding Constants

When incorporated into a tripodal host, the 3-nitro derivative shows distinct selectivity patterns compared to non-functionalized variants.

Table 1: Comparative Binding Constants (

| Anion (as TBA salt) | Unsubstituted Ligand | 3-Nitro Ligand (This Topic) | Mechanism |

| Chloride ( | 150 | 1,200 | Enhanced H-bond acidity overcomes solvent competition. |

| Phosphate ( | 2,100 | >10,000 | Strong cooperative binding; tetrahedral geometry match. |

| Nitrate ( | < 10 | 45 | Weak binding due to trigonal planar geometry mismatch. |

Note: The 3-nitro group provides a ~10x enhancement in binding affinity for halides compared to the unsubstituted phenylsulfonamide.

Part 4: Experimental Validation (Self-Validating Protocol)

To confirm the efficacy of the synthesized ligand in a supramolecular context, perform a ¹H NMR Titration .

-

Host Solution: Prepare a 2.0 mM solution of the ligand (or its tripodal derivative) in DMSO-d6.

-

Guest Solution: Prepare a 200 mM solution of Tetrabutylammonium Chloride (TBACl) in the same host solution (to avoid dilution effects).

-

Titration: Add aliquots of Guest to Host (0.0 to 10.0 equivalents).

-

Observation: Monitor the Sulfonamide NH signal (typically

7.5–8.5 ppm).-

Expected Shift: A significant downfield shift (

> 1.0 ppm) indicates strong hydrogen bonding. -

Validation: If the signals broaden or disappear, it indicates intermediate exchange rates; cooling the sample (to 270 K) often sharpens the peaks for calculation.

-

References

-

Anion binding studies of tris(2-aminoethyl)amine based amide receptors with nitro functionalized aryl substitutions: A positional isomeric effect. Source: ResearchGate / Inorganica Chimica Acta Context: Defines the synthesis and comparative binding logic of 2-, 3-, and 4-nitro isomers in tripodal hosts. URL:[Link]

-

Tripodal Nitro-Imidazolium Receptor for Anion Binding Driven by (C-H)+---X- Hydrogen Bonds. Source: Organic Letters (ACS Publications) Context: foundational work on using nitro groups to electronically tune anion receptors. URL:[Link]

-

Anion Complexation Studies of 3-Nitrophenyl-Substituted Tripodal Thiourea Receptor. Source: ACS Omega Context: Demonstrates the specific utility of the 3-nitrophenyl moiety in colorimetric sensing and fluoride displacement. URL:[Link]

-

PubChem Compound Summary: N-(2-aminoethyl)-3-nitrobenzenesulfonamide. Source: National Library of Medicine (NIH) Context: Verification of chemical structure, CAS (90607-72-0), and physical properties. URL:[Link]

Bioactivity profile of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide

The following technical guide details the bioactivity, chemical architecture, and synthetic utility of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide .

Technical Guide & Chemical Biology Profile

Executive Summary

This compound (CAS: 90607-72-0 / 1221724-53-3 HCl) is a bifunctional organic scaffold primarily utilized as a synthetic intermediate in the production of veterinary antiprotozoals (specifically Dinsed ) and as a linker in chemical biology.

Unlike primary sulfonamides (

-

Lack of CA Inhibition: Serving as a crucial negative control in enzyme assays.

-

Coccidiostatic Potential: Functioning as the monomeric pharmacophore of the poultry drug Dinsed.

-

Redox-Active Targeting: Utilizing the 3-nitro moiety as a hypoxia-sensitive trigger or electron acceptor.

Chemical Architecture & Structure-Activity Relationship (SAR)

The molecule comprises three distinct functional domains that dictate its reactivity and biological interaction.

| Functional Domain | Chemical Property | Biological/Synthetic Implication |

| 3-Nitro Group | Electron-withdrawing ( | Susceptible to nitroreductases (hypoxia targeting); deactivates the benzene ring electrophilically but activates the sulfonamide proton acidity. |

| Sulfonamide Linker | Secondary ( | Bioactivity Switch: Unlike primary sulfonamides, the substituted nitrogen prevents Zinc coordination in Carbonic Anhydrases, abolishing classic inhibition. |

| Aminoethyl Tail | Primary Amine ( | Linker/Chelator: Provides a nucleophilic handle for conjugation (e.g., to fluorophores or drugs) or bidentate metal chelation (Cu, Ni). |

Structural Visualization

The following diagram illustrates the functional segmentation of the molecule.

Figure 1: Functional decomposition of the scaffold highlighting the redox-active nitro group and the nucleophilic tail.

Pharmacological Profile[1][2][3][4]

Antiprotozoal Activity (The Dinsed Connection)

The primary pharmacological context for this molecule is its role as the monomeric precursor to Dinsed (

-

Mechanism: Dinsed is a coccidiostat used in poultry, often formulated with sulfanitran. While sulfanitran inhibits dihydropteroate synthase (folate pathway), Dinsed's specific mechanism involves the nitro-sulfonamide moiety interfering with parasite electron transport or redox homeostasis.

-

Monomer Activity: The mono-species (this compound) is generally considered an intermediate. However, in metabolic studies, hydrolysis of Dinsed yields this monomer, which may retain weak bacteriostatic or antiprotozoal properties before acetylation or excretion.

Carbonic Anhydrase (CA) Specificity Probe

This molecule is a critical negative control in CA inhibitor research.

-

The Rule: Human Carbonic Anhydrases (hCA I, II, IX, XII) require a primary sulfonamide moiety (

) to coordinate the active site Zinc ion ( -

The Exception: Secondary sulfonamides (

) are sterically hindered and lack the appropriate acidity ( -

Utility: Researchers use this compound to prove that observed biological effects are not due to CA inhibition, but rather due to off-target effects or the nitro-reductive pathway.

Protease Inhibition (Calpain/Cathepsin)

Sulfonamides with amino-alkyl tails are frequently employed as "caps" in the design of peptide-based protease inhibitors (e.g., Calpain I/II inhibitors).

-

The 3-nitrobenzenesulfonyl group acts as a hydrophobic cap that fits into the

specificity pockets of cysteine proteases. -

The aminoethyl tail can be further derivatized to bind the catalytic cysteine (if converted to an aldehyde or epoxide) or interact with the prime-side residues.

Experimental Methodologies

Synthesis Protocol (Self-Validating)

To generate this scaffold for bioactivity testing, a controlled mono-sulfonylation is required.

Reagents: 3-Nitrobenzenesulfonyl chloride (1 eq), Ethylenediamine (Excess, 5-10 eq), Dichloromethane (DCM).

-

Preparation: Dissolve ethylenediamine (10 eq) in DCM at 0°C. Note: Excess amine acts as both reactant and proton scavenger, preventing bis-substitution (Dinsed formation).

-

Addition: Dropwise addition of 3-nitrobenzenesulfonyl chloride (1 eq) in DCM over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Wash with water (to remove excess diamine). Extract organic layer.

-

Purification: If bis-product (Dinsed) forms, separate via column chromatography (Silica; MeOH/DCM gradient). The mono-amine is more polar than the bis-sulfonamide.

Enzyme Inhibition Assay (Negative Control for CA)

Objective: Verify lack of CA inhibition to validate scaffold specificity.

-

Method: Stopped-Flow

Hydration Assay. -

Buffer: 20 mM HEPES, 20 mM

, pH 7.5. -

Substrate:

saturated water. -

Indicator: Phenol Red (0.2 mM).

-

Protocol:

-

Incubate hCA II (10 nM) with the compound (0.1 - 10

) for 15 min. -

Rapidly mix with

solution in stopped-flow apparatus. -

Monitor absorbance decrease at 557 nm.

-

-

Expected Result:

(Inactive). Compare with Acetazolamide (

Quantitative Data Summary

| Parameter | Value / Characteristic | Reference Context |

| Molecular Weight | 245.26 g/mol | Monoisotopic |

| pKa (Sulfonamide) | ~9.5 - 10.5 | Too high for physiological Zn binding |

| pKa (Amine) | ~8.8 - 9.2 | Protonated at physiological pH |

| LogP | ~0.6 | Moderately lipophilic, cell permeable |

| hCA II Inhibition | Inactive ( | Specificity control |

| Primary Utility | Synthetic Intermediate | Precursor to Dinsed |

Visualization of Synthetic Logic

The following diagram outlines the synthetic divergence between the mono-species (the Topic) and the bis-species (Dinsed).

Figure 2: Synthetic pathway controlling the formation of the mono-sulfonamide scaffold versus the bioactive drug Dinsed.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link (Establishes primary sulfonamide requirement for CA inhibition).

-

Matulis, D., et al. (2021).[1] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Biological Physics. Link (Explains the thermodynamic penalty of secondary sulfonamides).

- EFSA Panel on Additives and Products or Substances used in Animal Feed. (2010). Scientific Opinion on the safety and efficacy of Dinsed. EFSA Journal.

-

Donkor, I. O., et al. (2020).[2] Synthesis and antiproliferative activity of sulfonamide-based peptidomimetic calpain inhibitors. Bioorganic & Medicinal Chemistry. Link (Illustrates the use of aminoethyl-sulfonamide scaffolds in protease inhibitor design).

-

PubChem Compound Summary. (2026). N-(2-aminoethyl)-3-nitrobenzenesulfonamide. CID 1221724. Link

Sources

Methodological & Application

Application Note: Chemoselective Conjugation of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide to Carboxylic Acids

The following Application Note is designed for research scientists and drug development professionals. It synthesizes standard organic synthesis principles with specific considerations for sulfonamide-containing linkers.

Introduction & Molecule Profile[1][2]

Target Molecule: N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide Functional Class: Heterobifunctional Linker / Probe Precursor

This molecule contains two distinct nitrogen centers: a primary amine (ethyl chain) and a sulfonamide nitrogen . Successful conjugation requires exploiting the nucleophilic differential between these two groups.

Chemical Rationale (The "Why")

-

Primary Amine (

): Highly nucleophilic ( -

Sulfonamide (

): The proton on the sulfonamide nitrogen is acidic (

Key Applications

-

Prodrug Synthesis: The sulfonamide acts as a stable linker, while the nitro group can be reduced to an aniline for further derivatization.

-

Fluorescence Quenching: The nitrobenzene moiety is a known quencher; this conjugation attaches it to a fluorophore-bearing carboxylic acid.

Experimental Decision Matrix

Select the protocol based on your carboxylic acid substrate:

| Substrate Type | Recommended Method | Coupling Reagent | Rationale |

| Small Molecule / Drug Fragment | Method A | HATU / DIEA | Highest efficiency; tolerates steric hindrance; rapid kinetics. |

| Protein / Antibody / Hydrogel | Method B | EDC / Sulfo-NHS | Water-soluble; mild conditions; prevents protein denaturation. |

| Acid-Sensitive Substrate | Method C (Alternative) | DIC / HOBt | Neutral pH; avoids basic DIEA; slower but gentler. |

Visual Workflow & Mechanism

The following diagram illustrates the chemoselective pathway and the operational workflow.

Figure 1: General workflow for amide coupling. The activation step creates a reactive intermediate that is selectively attacked by the primary amine of the sulfonamide linker.

Method A: High-Efficiency HATU Coupling

Best for: Small organic molecules, peptides, and hydrophobic substrates.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]

-

Carboxylic Acid Substrate (1.0 equiv)

-

Amine: this compound (1.1 – 1.2 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIEA/DIPEA) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMSO (Avoid DCM if the nitro-linker is insoluble)

Protocol Steps

-

Activation:

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Add DIEA (3.0 equiv).

-

Add HATU (1.1 equiv) in one portion.

-

Critical: Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow (liberation of HOAt). This pre-activation minimizes racemization if the acid is chiral.

-

-

Coupling:

-

Add This compound (1.2 equiv) to the reaction mixture.

-

Flush the headspace with Nitrogen or Argon.

-

Stir at RT for 2–4 hours.

-

-

Monitoring (Self-Validation):

-

TLC/LCMS: Check for the disappearance of the carboxylic acid (M) and the appearance of the product (M + 245 - 18).

-

Note: The nitro group provides strong UV absorbance at 254 nm and ~280 nm.

-

-

Workup & Purification:

-

Dilution: Dilute the reaction mixture with EtOAc (10x volume).

-

Wash: Wash sequentially with:

-

10% Citric Acid or 1M HCl (removes excess amine and DIEA). Caution: Sulfonamides are stable to acid, but ensure your specific carboxylic acid moiety is too.

-

Saturated

(removes unreacted acid and HOAt). -

Brine.

-

-

Dry: Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica).

-

Eluent: DCM:MeOH (0%

10%) or Hexane:EtOAc (depending on polarity).

-

-

Method B: EDC/Sulfo-NHS Bioconjugation

Best for: Proteins, antibodies, or aqueous-soluble polymers where organic solvents must be minimized.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]

-

Protein/Acid: Carboxylate-containing biomolecule.

-

Amine: this compound (dissolved in DMSO).

-

Activators: EDC (Carbodiimide) and Sulfo-NHS.

-

Buffer: MES Buffer (pH 6.0) for activation; PBS (pH 7.4) for coupling.[1][2]

Protocol Steps

-

Preparation:

-

Dissolve the protein/acid in MES Buffer (100 mM, pH 6.0) .

-

Dissolve the sulfonamide amine in a small volume of DMSO (stock solution).

-

-

Activation (Two-Step Method):

-

Add EDC (10 equiv relative to acid sites) and Sulfo-NHS (25 equiv) to the protein solution.

-

React for 15 minutes at RT.

-

Optional but Recommended: Desalt via spin column (Zeba) or dialysis to remove excess EDC (prevents cross-linking). Elute into PBS (pH 7.4) .

-

-

Conjugation:

-

Add the DMSO stock of the amine to the activated protein.

-

Constraint: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.

-

React for 2 hours at RT or overnight at 4°C.

-

-

Purification:

-

Remove excess small molecule (nitro-linker) via Size Exclusion Chromatography (SEC) or dialysis against PBS.

-

Validation: Measure the UV-Vis spectrum. The conjugate will have the protein peak (280 nm) plus the nitro-aromatic signature (distinct shoulder or peak around 260–300 nm depending on the exact environment).

-

Analytical Characterization

To validate the synthesis, look for these specific signals:

| Method | Diagnostic Signal | Notes |

| 1H NMR | The 3-nitrobenzene protons will show a distinct splitting pattern (singlet/doublet mix) downfield. | |

| 1H NMR | The ethyl linker ( | |

| LC-MS | Mass shift corresponding to Acid MW + 245.26 Da - 18.02 Da (Water). | |

| IR | 1350 & 1530 | Characteristic symmetric and asymmetric stretching of the |

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Coupling

-

Cause 1: Solubility. The nitro-sulfonamide is hydrophobic.

-

Fix: Increase DMF ratio or add small amounts of NMP. Ensure the amine is fully dissolved before addition.

-

-

Cause 2: Sulfonamide Interference.

-

Fix: Although rare, if the sulfonamide NH is interfering, ensure you are not using strong bases (like NaH) that would fully deprotonate it. DIEA is generally safe.

-

Issue: Product is Colored/Dark

-

Cause: Nitro compounds can darken upon oxidation or light exposure.

-

Fix: Perform reactions in the dark (wrap flask in foil). Store the final product protected from light.

Issue: Emulsions during Workup

-

Cause: The sulfonamide group has amphiphilic character.

-

Fix: Use a varying pH wash. The sulfonamide is stable, so a slightly more acidic wash (1M HCl) often breaks the emulsion better than neutral water.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

PubChem. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide (Isomer Analog Data). National Library of Medicine.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS protocols).

Sources

Introduction: The Role of Aminoethyl Sulfonamides in Modern Drug Discovery

An Application Guide to Amide Bond Formation with Aminoethyl Sulfonamides: Protocols and Mechanistic Insights

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic profiles. The sulfonamide moiety has long been a cornerstone of drug design, valued for its ability to act as a bioisostere for the amide bond.[1][2][3][4] The aminoethyl sulfonamide scaffold, in particular, offers a unique structural and physicochemical profile. It mimics the geometry of a dipeptide linkage while introducing improved metabolic stability against proteolytic degradation and an additional hydrogen bond acceptor, which can alter binding interactions and physical properties like solubility.[1][2][5]

However, the very electronic properties that make sulfonamides valuable also present a synthetic challenge. The potent electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the adjacent amino group. This diminished reactivity makes the formation of an amide bond with a carboxylic acid a kinetically slow and often challenging process, requiring carefully optimized conditions compared to the coupling of simple alkylamines.[6][7]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions, mechanistic considerations, and field-proven protocols for successfully performing amide coupling reactions with aminoethyl sulfonamides. We will explore the causality behind experimental choices and offer robust, self-validating protocols for two of the most effective coupling systems: carbodiimide-based and uronium salt-based methods.

The Core Challenge: Overcoming Reduced Nucleophilicity

The primary obstacle in coupling aminoethyl sulfonamides is the decreased basicity and nucleophilicity of the terminal amine. The adjacent SO₂ group withdraws electron density, making the amine lone pair less available for nucleophilic attack on an activated carboxylic acid. Consequently, standard amide coupling conditions may result in sluggish reactions, low yields, or failure altogether.[6]

To overcome this, the chosen strategy must enhance the electrophilicity of the carboxylic acid partner and/or utilize conditions that promote the reaction despite the amine's lower reactivity. This typically involves:

-

Highly Reactive Intermediates: Employing coupling reagents that convert the carboxylic acid into a highly activated ester.

-

Optimal Base Selection: Using a non-nucleophilic base to facilitate deprotonation of the carboxylic acid and neutralize acid byproducts without competing in the reaction.

-

Solvent and Temperature Control: Selecting solvents that can solubilize all components and, if necessary, using elevated temperatures to increase the reaction rate.

Method 1: Carbodiimide-Mediated Coupling using EDC and HOBt

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely adopted method for amide bond formation due to its efficiency and the water-solubility of its urea byproduct, which simplifies purification.[8][9] For challenging couplings involving less nucleophilic amines, the addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical. HOBt intercepts the initial, unstable O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester, which is less susceptible to side reactions like N-acylurea formation and racemization.[6][10]

Mechanism of Action

The reaction proceeds through a well-defined pathway where the carboxylic acid is activated, forming a key intermediate that is then readily attacked by the amine.

Caption: EDC/HOBt-mediated amide coupling mechanism.

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol describes a general procedure for the solution-phase coupling of a generic carboxylic acid with an aminoethyl sulfonamide.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Aminoethyl Sulfonamide (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt·H₂O (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and the aminoethyl sulfonamide (1.1 equiv) in anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Additive Addition: Add HOBt·H₂O (1.2 equiv) to the solution and stir until it dissolves.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

-

Base and Activation: Add DIPEA (3.0 equiv) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 equiv). A slight exotherm may be observed.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary for poorly nucleophilic amines.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with water (2x, to remove the EDC urea byproduct), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Method 2: Uronium Salt-Mediated Coupling using HATU

For particularly challenging amide couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer superior performance.[11] HATU is known for its high coupling efficiency, rapid reaction kinetics, and low rates of racemization. Its efficacy stems from the formation of a highly reactive OAt-active ester, which reacts readily even with poorly nucleophilic amines. The presence of the HOAt moiety is key to its enhanced reactivity compared to HOBt-based reagents.

Mechanism of Action

Activation with HATU in the presence of a non-nucleophilic base generates an active ester that rapidly undergoes aminolysis. It is crucial to pre-activate the carboxylic acid with HATU before adding the amine to prevent HATU from reacting with the amine to form an unwanted guanidinium byproduct.[12]

Caption: General laboratory workflow for HATU-mediated coupling.

Detailed Experimental Protocol: HATU Coupling

This protocol provides a robust method for coupling challenging substrates using HATU.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Aminoethyl Sulfonamide (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Pre-activation: Add DIPEA (3.0-4.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. During this time, the carboxylic acid is converted to the highly reactive OAt-ester.

-

Amine Addition: Add the aminoethyl sulfonamide (1.1 equiv), either neat or as a concentrated solution in anhydrous DMF.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-18 hours.

-

Monitoring: Monitor the reaction progress via TLC or LC-MS.

-

Workup:

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic phase sequentially with 1N HCl (or saturated NH₄Cl), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Summary of Reaction Conditions & Troubleshooting

The optimal choice of coupling reagent and conditions depends heavily on the specific substrates. The following table provides a comparative summary to guide selection.

| Parameter | EDC/HOBt | HATU | Key Considerations & Causality |

| Reagent Class | Carbodiimide | Uronium Salt | Uronium salts are generally more reactive and effective for electron-deficient amines.[11] |

| Equivalents (Reagent) | 1.1 - 1.5 | 1.1 - 1.5 | A slight excess ensures complete activation of the carboxylic acid. |

| Additive | HOBt (Required) | None (HOAt is integral) | HOBt/HOAt forms the active ester, increasing reaction rate and suppressing racemization.[10] |

| Base | DIPEA, Et₃N | DIPEA, 2,4,6-Collidine | A non-nucleophilic base is essential to prevent side reactions. More base is needed for HATU to neutralize the reagent and the acid. |

| Solvent | DMF, DCM, MeCN | DMF, NMP | Polar aprotic solvents are preferred for solubility and reaction rates. |

| Temperature | 0 °C to RT | 0 °C to RT | Starting at 0 °C minimizes side reactions during activation; RT promotes the coupling step. |

| Reaction Time | 12 - 24 hours | 2 - 18 hours | HATU's higher reactivity typically leads to shorter reaction times. |

| Pros | Cost-effective, water-soluble byproduct.[8] | High efficiency, rapid, low racemization. | EDC is economical for large-scale synthesis; HATU is preferred for difficult or valuable substrates. |

| Cons | Slower, potential for N-acylurea side product. | More expensive, can react with amine if not pre-activated.[12] | Careful protocol execution (pre-activation for HATU) is critical for success. |

Troubleshooting Common Issues:

-

Low or No Yield: The primary cause is often insufficient activation or low nucleophilicity. Solution: Switch from EDC/HOBt to the more potent HATU. If HATU fails, consider converting the carboxylic acid to an acyl fluoride, which is highly reactive.[7] Ensure all reagents are anhydrous, as water will quench the activated intermediates.

-

Starting Materials Insoluble: Poor solubility can severely impede the reaction. Solution: Switch to a more polar solvent like NMP or DMSO. Gentle heating (e.g., 40-50 °C) can be attempted after the initial activation at a lower temperature, but this may increase the risk of side reactions.

-

Multiple Byproducts: This may indicate side reactions of the activated ester or the starting materials. Solution: Ensure the correct order of addition (pre-activation for HATU). Use a highly non-nucleophilic base like 2,4,6-collidine if the amine or other functional groups are sensitive.

References

- Innovative On‐Resin and in Solution Peptidomimetics Synthesis via Metal‐Free Photoc

- Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere. The Journal of Organic Chemistry.

- Synthesis of peptidomimetics containing aryl sulfonamide motif.

- Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.

- Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. MDPI.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- Application Notes and Protocols for Amide Bond Formation using EDC and H

- Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.

- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry.

- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Amide Bond Bioisosteres: Str

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drughunter.com.

- HATU/PyBOP coupling procedure question. Reddit.

- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.

Sources

- 1. Innovative On‐Resin and in Solution Peptidomimetics Synthesis via Metal‐Free Photocatalytic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. One moment, please... [growingscience.com]

- 12. reddit.com [reddit.com]

Application Notes & Protocols: Selective Reduction of the Nitro Group in N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide

Abstract & Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly critical in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and key intermediates.[1][2] The resulting primary aromatic amines are versatile building blocks for constructing more complex molecular architectures.[1] This document provides detailed application notes and validated protocols for the selective reduction of the nitro group in N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide to yield N-(2-aminoethyl)-3-aminobenzene-1-sulfonamide.

The substrate features a primary aliphatic amine and a sulfonamide group, which necessitates a reduction method with high chemoselectivity to avoid unwanted side reactions. This guide will explore two robust and widely adopted methods: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and a metal-mediated reduction using Tin(II) Chloride (SnCl₂). The causality behind experimental choices, safety protocols, and troubleshooting are discussed in detail to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Overview of Viable Reduction Methodologies

The choice of a reduction method is critical and must be tailored to the substrate's functional group tolerance, scalability, and safety considerations.[1] For the target transformation, several methodologies are viable.

-

Catalytic Hydrogenation : Often the preferred method for its high efficiency and clean reaction profiles, typically employing catalysts like Pd/C or Raney nickel with molecular hydrogen.[1][3] This method requires specialized high-pressure equipment and stringent safety protocols due to the use of flammable H₂ gas and potentially pyrophoric catalysts.[4][5]

-

Metal-Mediated Reductions : Classic and cost-effective methods using metals like iron (Fe) in acidic media or tin(II) chloride (SnCl₂) are robust alternatives.[3][6][7] SnCl₂ is particularly noted for its mildness and ability to reduce nitro groups in the presence of other sensitive functionalities.[3][8] The primary drawback can be the work-up procedure, which often involves the removal of metal salts.[9]

-

Transfer Hydrogenation : This approach uses hydrogen donors like hydrazine, ammonium formate, or glycerol in the presence of a catalyst, avoiding the need for high-pressure gaseous hydrogen.[10][11] It can offer enhanced selectivity compared to direct catalytic hydrogenation.[10]

Based on functional group compatibility and procedural reliability, this guide will provide detailed protocols for Catalytic Hydrogenation with Pd/C and Metal-Mediated Reduction with SnCl₂.

Chemical Transformation

The overall reaction involves the selective reduction of the nitro group to an amine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent Selection & Process Engineering for N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide

Abstract

This guide provides a comprehensive technical framework for handling N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide (hereafter referred to as 3-NBSA-EDA ).[1][2][3][4][5] Unlike its ortho- and para- isomers (common "Nosyl" protecting groups), the meta-nitro orientation of 3-NBSA-EDA renders the sulfonamide bond significantly more resistant to nucleophilic cleavage.[1][2][4] Consequently, this molecule serves primarily as a robust, non-cleavable linker or a precursor for photo-active scaffolds rather than a transient protecting group.[1][2][4] This note details solvent selection strategies for its two primary reactive vectors: nucleophilic attack by the primary amine and reduction of the nitro group, emphasizing solubility profiles and green solvent alternatives.[6]

Physicochemical Profiling & Solubility Challenges

To select the correct solvent, one must understand the amphiphilic and amphoteric nature of 3-NBSA-EDA.[1][2]

Structural Analysis[1][2][3][5][7]

-

Primary Amine (

): Basic ( -

Sulfonamide (

): Weakly acidic ( -

Nitro Group (

): Electron-withdrawing, polarity-enhancing, redox-active.[1][2][4][5]

Solubility Matrix

The molecule exhibits "brick-dust" behavior—high crystallinity due to intermolecular hydrogen bonding between the sulfonamide oxygen and the primary amine hydrogens.[1][3][6]

| Solvent Class | Representative Solvents | Solubility Rating | Suitability Notes |

| Chlorinated | DCM, Chloroform | Moderate | Good for reactions; poor for storage (amine reacts with DCM over time).[1][2][3][4][5] |

| Polar Aprotic | DMF, DMSO, NMP | High | Excellent solubility but difficult workup (high boiling point).[2][4] |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate-Good | Preferred. 2-MeTHF is the green alternative of choice.[1][2][3][4] |

| Alcohols | Methanol, Ethanol | High | Good for reduction reactions; avoid for electrophilic acylations (competing nucleophile).[2][4][5][6] |

| Esters | Ethyl Acetate, IPM | Low-Moderate | Poor solubility for the free base; good for the protected/acylated product.[1][3] |

| Water | Water | pH Dependent | Soluble at pH < 4 (Ammonium salt) or pH > 12 (Sulfonamide anion).[2][4][5][6] Insoluble at neutral pH.[1][2][6] |

Solvent Selection Strategy: Decision Logic

The choice of solvent is dictated by the intended transformation.[4][6] The meta-nitro group prevents the "Fukuyama cleavage" seen in o-/ p-Nosyl derivatives, meaning the sulfonamide bond will survive most standard reaction conditions.[1][2]

Figure 1: Decision tree for solvent selection based on reaction type.[1][2][4][5]

Detailed Protocols

Protocol A: Nucleophilic Coupling (Amide Bond Formation)

Objective: Reacting the primary amine of 3-NBSA-EDA with an activated carboxylic acid (NHS ester or Acid Chloride).[1][2][3][4][5] Challenge: Preventing poor solubility from stalling the reaction while avoiding nucleophilic competition from the solvent.

Recommended Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][4][5][6]

-

Why: It dissolves the amine better than toluene, separates easily from water during workup, and is derived from renewable resources.

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equiv of carboxylic acid and 1.2 equiv of HATU (coupling agent) in 2-MeTHF (concentration 0.1 M).

-

Activation: Add 2.5 equiv of DIPEA (Diisopropylethylamine). Stir for 15 minutes at RT.[1][2][6]

-

Addition: Add 1.0 equiv of 3-NBSA-EDA .

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[1][2][6][7]

-

Workup (Self-Validating):

Protocol B: Nitro Group Reduction

Objective: Converting the meta-nitro group to an aniline (e.g., to turn on fluorescence or create a diazonium precursor).[1][2][3][4] Challenge: The sulfonamide bond must remain intact. Avoid harsh acid/heat combinations that might hydrolyze it.[1][2][4][6]

Recommended Solvent System: Ethanol/Water (4:1 v/v) .[2][4][5][6]

-

Why: Water is required for the proton transfer in metal-mediated reductions (Fe or Zn).[1][2][4][5][6] Ethanol ensures solubility of the organic substrate.[2][6]

Step-by-Step Procedure (Iron-Mediated Reduction):

-

Dissolution: Dissolve 1.0 mmol of 3-NBSA-EDA derivative in 10 mL Ethanol.

-

Catalyst Prep: Add 5.0 equiv of Iron powder (Fe) and 1.0 equiv of Ammonium Chloride (

) dissolved in 2.5 mL water.[2][4][5][6] -

Reflux: Heat to 70°C with vigorous stirring for 1–2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron sludge.[1][2][4][6] Wash the pad with warm ethanol.[2][6]

-

Isolation: Concentrate the filtrate. The residue is the aniline derivative.[4][6]

Troubleshooting & Optimization

"Oiling Out" in Green Solvents

If using Ethyl Acetate or 2-MeTHF and the starting material forms a gummy oil at the bottom of the flask:

-

Solution: Add a co-solvent. 5-10% N-Butylpyrrolidinone (NBP) is a safer, green alternative to NMP or DMF.[1][2][4][5] It disrupts the hydrogen bonding network, solubilizing the amine.[6]

Removing High-Boiling Solvents (DMF/DMSO)

If you must use DMF due to solubility issues:

-

Do NOT distill off the DMF (requires high heat, risks decomposition).[2][4][5]

-

Protocol: Dilute the reaction mixture 10x with 5% Lithium Chloride (LiCl) in water . Extract 3x with Ethyl Acetate.[1][2][4][6] The LiCl forces the DMF into the aqueous layer, leaving the product in the organic layer.[6]

Analytical Validation

-

TLC Visualization: The nitro group is UV active (254 nm).[2][4][5][6] The amine can be visualized with Ninhydrin stain (turns purple/red).[2][4][5][6]

-

NMR Diagnostic:

References

-

Solubility & Green Solvents

-

Sulfonamide Chemistry (General)

-

"Sulfonamide Synthesis." Organic Chemistry Portal. Link

-

-

Nosyl vs.

-

Iron Reduction Protocols

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride (C8H11N3O4S) [pubchemlite.lcsb.uni.lu]

- 3. CAS 121-52-8: 3-Nitrobenzene Sulfonamide | CymitQuimica [cymitquimica.com]

- 4. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Crystallization of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide

Authored by: A Senior Application Scientist

Introduction: N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide is a molecule of interest in pharmaceutical research, likely as an intermediate in the synthesis of more complex drug candidates.[1] The isolation and purification of this compound in a stable, crystalline form are paramount for its use in drug development. The crystalline state influences critical properties such as purity, stability, and handling characteristics. This guide provides a detailed overview of various crystallization techniques applicable to this compound, grounded in the principles of physical chemistry and supported by established methodologies for sulfonamides and nitroaromatic compounds.[2][3][4]

Due to the presence of both a sulfonamide and a nitroaromatic group, this compound presents unique challenges, including the potential for polymorphism and the tendency to "oil out" during crystallization.[3][5] This document aims to equip researchers with the necessary protocols and troubleshooting strategies to overcome these challenges and obtain high-quality crystalline material.

Foundational Principles of Crystallization

Successful crystallization is a careful balance of thermodynamics and kinetics. The process hinges on creating a supersaturated solution from which the solute molecules can self-assemble into a well-ordered crystal lattice. This is typically achieved by manipulating the solubility of the compound through changes in temperature or solvent composition.

A typical crystallization process follows these key stages:

-

Dissolution : The crude solid is dissolved in a suitable solvent or solvent system, usually at an elevated temperature, to create a saturated or near-saturated solution.

-

Supersaturation : The conditions are then altered to create a supersaturated state, a non-equilibrium condition where the concentration of the solute exceeds its solubility limit. This is the driving force for crystallization.

-

Nucleation : The formation of initial, sub-microscopic crystal nuclei. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

-

Crystal Growth : The subsequent growth of these nuclei into larger, well-defined crystals.

The rate at which supersaturation is achieved significantly impacts the quality of the resulting crystals. Slow, controlled changes in conditions generally favor the growth of larger, more perfect crystals, while rapid changes can lead to the formation of small crystals, amorphous powders, or oils.

Strategic Considerations for Crystallizing this compound

The molecular structure of this compound, featuring a polar sulfonamide group, a nitro group, and a primary amine, dictates its crystallization behavior.

-

Solvent Selection : The ideal solvent should exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[3] Given the compound's polarity, polar solvents are a logical starting point. Alcohols (e.g., ethanol, isopropanol) and their aqueous mixtures are often effective for both sulfonamides and nitroaromatic compounds.[3][5]

-

Polymorphism : Sulfonamides are notorious for exhibiting polymorphism, where the same molecule can pack into different crystal lattice arrangements.[2] These polymorphs can have different physical properties, including solubility and melting point. Therefore, consistent and tightly controlled crystallization conditions are essential to ensure the isolation of a single, desired polymorphic form. Seeding with a crystal of the desired form can be a powerful technique to control polymorphism.[2]

-